

# Application Note: Quantification of Impentamine Dihydrobromide Using Reverse-Phase HPLC

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## Compound of Interest

Compound Name: *Impentamine dihydrobromide*

Cat. No.: *B582877*

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## Abstract

This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Impentamine dihydrobromide** in bulk drug substance. The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing a rapid and reliable analytical solution for quality control and research purposes. Method validation parameters, including linearity, precision, and accuracy, have been outlined to demonstrate the suitability of the proposed method.

## Introduction

**Impentamine dihydrobromide** is an investigational compound with potential therapeutic applications. As with any active pharmaceutical ingredient (API), a validated, reliable analytical method is crucial for ensuring its quality, purity, and dosage accuracy in pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. [1] This application note presents a robust RP-HPLC method for the quantification of **Impentamine dihydrobromide**.

## Experimental

Instrumentation & Consumables

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
- Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5  $\mu$ m (or equivalent)
- Data Acquisition and Processing: OpenLab CDS or equivalent chromatography data software
- Analytical Balance
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45  $\mu$ m, PTFE)

#### Reagents & Materials

- **Impentamine dihydrobromide** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate ( $\text{KH}_2\text{PO}_4$ ) (AR grade)
- Orthophosphoric acid (AR grade)
- Deionized water (18.2  $\text{M}\Omega\cdot\text{cm}$ )

#### Chromatographic Conditions

Parameter	Condition
Column	Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase	20mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 215 nm
Run Time	10 minutes

## Protocols

### 1. Preparation of Mobile Phase (20mM Potassium Phosphate Buffer, pH 3.0)

- Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of deionized water.
- Adjust the pH of the solution to  $3.0 \pm 0.05$  with orthophosphoric acid.
- Filter the buffer solution through a 0.45 µm membrane filter.
- The final mobile phase is prepared by mixing the buffer and acetonitrile in a 70:30 (v/v) ratio.
- Degas the mobile phase by sonication for 15 minutes before use.

### 2. Preparation of Standard Stock Solution (1000 µg/mL)

- Accurately weigh approximately 10 mg of **Impentamine dihydrobromide** reference standard into a 10 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- This stock solution can be stored at 2-8 °C for up to 7 days.

### 3. Preparation of Calibration Standards

- Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.
- A suggested calibration series is 1, 5, 10, 25, 50, and 100 µg/mL.

### 4. Sample Preparation

- Accurately weigh a quantity of the **Impentamine dihydrobromide** bulk drug substance equivalent to 10 mg of the active ingredient.
- Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter prior to injection.

## Method Validation Summary

The following tables summarize the acceptance criteria and typical results for the validation of this analytical method.

Table 1: Linearity

Concentration Range (µg/mL)	Correlation Coefficient ( $r^2$ )
1 - 100	$\geq 0.999$

Table 2: Precision

Precision Type	Concentration (µg/mL)	RSD (%) Acceptance Criteria
Repeatability	50	$\leq 2.0\%$
(n=6)		
Intermediate	50	$\leq 2.0\%$
(n=6, different day)		

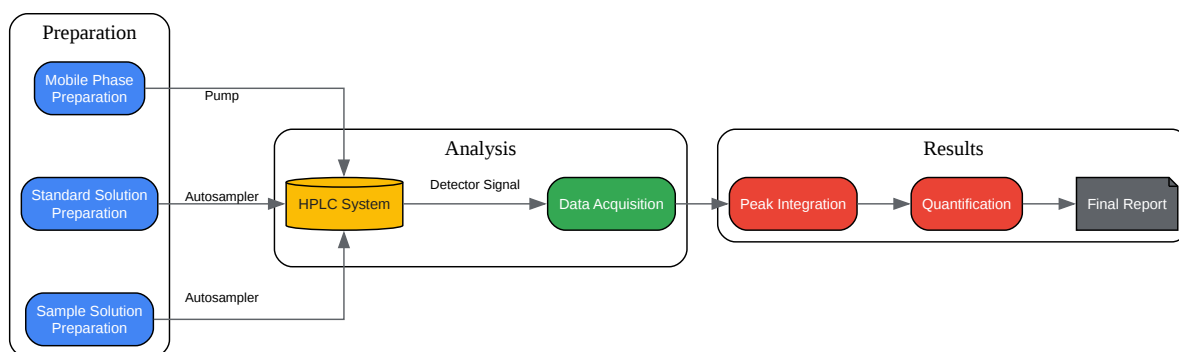
Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Recovery (%) Acceptance Criteria
25	98.0 - 102.0%
50	98.0 - 102.0%
75	98.0 - 102.0%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter	Value (µg/mL)	Method
LOD	~0.3	Based on Signal-to-Noise ratio of 3:1
LOQ	~1.0	Based on Signal-to-Noise ratio of 10:1

## Visualization



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Caption: HPLC analysis workflow for **Impentamine dihydrobromide**.

## Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantification of **Impentamine dihydrobromide**. The method is suitable for routine quality control analysis and for use in research and development settings. The provided validation parameters demonstrate that the method is linear, precise, and accurate within the specified range.

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## References

- 1. researchgate.net [researchgate.net]
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